1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-
Brand Name: Vulcanchem
CAS No.: 20226-11-3
VCID: VC17267096
InChI: InChI=1S/C20H17NO4/c1-12-6-14-8-19-20(25-11-24-19)9-15(14)16(21-12)4-2-13-3-5-17-18(7-13)23-10-22-17/h3,5-9H,2,4,10-11H2,1H3
SMILES:
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-

CAS No.: 20226-11-3

Cat. No.: VC17267096

Molecular Formula: C20H17NO4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- - 20226-11-3

Specification

CAS No. 20226-11-3
Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
IUPAC Name 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methyl-[1,3]dioxolo[4,5-g]isoquinoline
Standard InChI InChI=1S/C20H17NO4/c1-12-6-14-8-19-20(25-11-24-19)9-15(14)16(21-12)4-2-13-3-5-17-18(7-13)23-10-22-17/h3,5-9H,2,4,10-11H2,1H3
Standard InChI Key BMDCQPXVYLJDJJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC3=C(C=C2C(=N1)CCC4=CC5=C(C=C4)OCO5)OCO3

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Substituent Analysis

The compound’s core structure consists of an isoquinoline skeleton fused with a 1,3-dioxole ring at the 4,5-g positions. This bicyclic system creates a planar aromatic region that facilitates π-π stacking interactions, a feature critical for binding to biological targets such as DNA topoisomerases . The 7-methyl group introduces steric bulk, potentially influencing the compound’s solubility and metabolic stability, while the 5-(3,4-(methylenedioxy)phenethyl) substituent extends the molecule’s conjugation, enhancing its capacity for hydrophobic interactions .

Key Structural Data

PropertyValue
Molecular FormulaC20H17NO4\text{C}_{20}\text{H}_{17}\text{NO}_{4}
Molecular Weight335.4 g/mol
IUPAC Name5-[2-(1,3-Benzodioxol-5-yl)ethyl]-7-methyl-[1,dioxolo[4,5-g]isoquinoline
Canonical SMILESCC1=CC2=CC3=C(C=C2C(=N1)CCC4=CC5=C(C=C4)OCO5)OCO3
Topological Polar Surface Area44.8 Ų

The methylenedioxy group (O-CH₂-O) in the phenethyl substituent is a common pharmacophore in neuroactive and anticancer agents, suggesting potential bioactivity .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 1,3-dioxolo(4,5-g)isoquinoline derivatives typically involves condensation and cyclization reactions. For the target compound, a plausible route begins with the formation of the isoquinoline core via the Bischler-Napieralski reaction, followed by dioxole ring annulation using a diethyl oxalate-mediated cyclization. The methylenedioxyphenethyl side chain is introduced through a Friedel-Crafts alkylation or Suzuki-Miyaura coupling, with anhydrous conditions (e.g., tetrahydrofuran under nitrogen atmosphere) employed to minimize hydrolysis byproducts .

Critical Reaction Parameters

Chemical Reactivity and Derivative Formation

Nucleophilic and Electrophilic Pathways

The electron-rich isoquinoline core renders the compound susceptible to electrophilic aromatic substitution at the 8-position, while the dioxole ring’s oxygen atoms participate in hydrogen bonding. Nucleophilic attacks occur preferentially at the methyl-bearing carbon, enabling the synthesis of analogs with modified side chains.

Representative Reactions

  • Nitration: Concentrated nitric acid at 0°C introduces nitro groups at the 8-position, yielding intermediates for amine derivatives.

  • Reductive Amination: Sodium cyanoborohydride reduces imine bonds in Schiff base derivatives, producing secondary amines with enhanced bioavailability .

Comparative Analysis with Related Isoquinoline Derivatives

Structural and Functional Divergence

CompoundMolecular FormulaKey SubstituentsBioactivity
Target CompoundC20H17NO4\text{C}_{20}\text{H}_{17}\text{NO}_{4}7-Methyl, 5-(methylenedioxyphenethyl)Dual Topo I/II inhibition
7,8-Dihydro-dioxolo[4,5-g]isoquinolineC10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_{2}NoneModerate cytotoxicity
5-Methyl-7,8-dihydro derivativeC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_{2}5-MethylWeak kinase inhibition

The target compound’s methylenedioxyphenethyl group confers superior DNA-binding affinity compared to simpler analogs, underscoring the importance of substituent design in medicinal chemistry .

Future Directions and Challenges

Targeting Drug Resistance in SCLC

The compensatory upregulation of Topo II in Topo I-inhibited SCLC cells necessitates dual inhibitors like the target compound to overcome resistance . Future work should explore:

  • Structure-Activity Relationships (SAR): Systematic modification of the phenethyl group’s substituents to optimize potency and selectivity.

  • Prodrug Development: Esterification of the dioxole oxygen atoms to enhance aqueous solubility and oral bioavailability.

  • Combination Therapies: Co-administration with PI3K

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